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molecular formula C7H3ClFIN4 B8642250 1-(4-chloro-5-fluoro-2-iodophenyl)-1H-tetrazole

1-(4-chloro-5-fluoro-2-iodophenyl)-1H-tetrazole

Cat. No. B8642250
M. Wt: 324.48 g/mol
InChI Key: BUSVIXOXICUMKY-UHFFFAOYSA-N
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Patent
US09447110B2

Procedure details

To Intermediate 5A (47 g, 17.3 mmol) in AcOH (470 mL) was added NaN3 (33.76 g, 51.9 mmol) and trimethyl orthoformate (56.8 mL, 51.9 mmol). After 30 h, the reaction was poured into ice H2O, the solids were filtered-off and washed with petroleum ether to afford 49 g Intermediate 5B. MS (ESI) m/z: 324.8 (M+H)+.
Quantity
47 g
Type
reactant
Reaction Step One
Name
Quantity
33.76 g
Type
reactant
Reaction Step One
Quantity
56.8 mL
Type
reactant
Reaction Step One
Name
Quantity
470 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:8]([F:9])=[CH:7][C:5]([NH2:6])=[C:4]([I:10])[CH:3]=1.[N-:11]=[N+:12]=[N-:13].[Na+].[CH:15](OC)(OC)OC>CC(O)=O>[Cl:1][C:2]1[C:8]([F:9])=[CH:7][C:5]([N:6]2[CH:15]=[N:13][N:12]=[N:11]2)=[C:4]([I:10])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
47 g
Type
reactant
Smiles
ClC1=CC(=C(N)C=C1F)I
Name
Quantity
33.76 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
56.8 mL
Type
reactant
Smiles
C(OC)(OC)OC
Name
Quantity
470 mL
Type
solvent
Smiles
CC(=O)O
Step Two
Name
ice H2O
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with petroleum ether

Outcomes

Product
Details
Reaction Time
30 h
Name
Type
product
Smiles
ClC1=CC(=C(C=C1F)N1N=NN=C1)I
Measurements
Type Value Analysis
AMOUNT: MASS 49 g
YIELD: CALCULATEDPERCENTYIELD 872.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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